tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate

Lipophilicity ADME Medicinal Chemistry

tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate (CAS: 1000698-94-1) is a small-molecule building block featuring a Boc-protected aniline core with a distinct 2-amino-5-chloro-4-fluoro substitution pattern on the phenyl ring. Its molecular formula is C11H14ClFN2O2, with a molecular weight of 260.69 g/mol and a calculated LogP of ~3.0, indicating moderate lipophilicity.

Molecular Formula C11H14ClFN2O2
Molecular Weight 260.69 g/mol
Cat. No. B12853648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate
Molecular FormulaC11H14ClFN2O2
Molecular Weight260.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1N)F)Cl
InChIInChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15-9-4-6(12)7(13)5-8(9)14/h4-5H,14H2,1-3H3,(H,15,16)
InChIKeyKEANQTFKMSUYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate: A Positionally Defined, Orthogonally Protected Aniline Scaffold for Precision Drug Discovery


tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate (CAS: 1000698-94-1) is a small-molecule building block featuring a Boc-protected aniline core with a distinct 2-amino-5-chloro-4-fluoro substitution pattern on the phenyl ring . Its molecular formula is C11H14ClFN2O2, with a molecular weight of 260.69 g/mol and a calculated LogP of ~3.0, indicating moderate lipophilicity . This compound is a positional isomer of tert-butyl (2-amino-4-chloro-5-fluorophenyl)carbamate (CAS: 579474-50-3), a key intermediate in the synthesis of the anticoagulant Edoxaban, highlighting the critical role of precise halogen placement in pharmaceutical development .

1

Defined 2-amino-5-chloro-4-fluoro substitution pattern enables precise positional SAR studies distinct from the 4-chloro-5-fluoro isomer used in Edoxaban synthesis.

2

Orthogonal Boc protection supports mild, chemoselective deprotection (TFA/HCl) compatible with multi-step synthetic routes and sensitive functional groups.

3

Protected aniline scaffold for parallel library synthesis in kinase inhibitor, CNS tracer, and agrochemical discovery programs.

Why Generic Substitution Fails: The Irreplaceable Role of Regioisomerism and Orthogonal Protection in the 2-Amino-5-Chloro-4-Fluorophenylcarbamate Scaffold


Substituting this compound with a closely related analog—such as its 4-chloro-5-fluoro isomer (CAS: 579474-50-3) or an unprotected aniline—is scientifically unsound. Even a single halogen position swap on the phenyl ring can profoundly alter a molecule's dipole moment, pKa of the aromatic amine, and LogP, leading to divergent binding affinities, selectivity profiles, and metabolic stability in downstream drug candidates . Furthermore, the Boc group provides orthogonal N-protection that is stable under nucleophilic and basic conditions but cleavable under mild acidolysis, a strategic advantage not offered by free amines or other protecting groups like Cbz or Fmoc [1]. Direct quantitative evidence for this specific isomer is detailed below, demonstrating its unique fitness for purpose in advanced pharmaceutical synthesis.

Regioisomer mismatch

Replacing with the 4-chloro-5-fluoro isomer (CAS 579474-50-3) may alter dipole moment, pKa, and LogP, shifting binding affinity and metabolic stability in downstream candidates.

Protecting group alteration

Using the unprotected aniline or Cbz-protected analog can reduce synthetic efficiency; Cbz requires hydrogenolysis incompatible with many functional groups, whereas Boc enables orthogonal mild acidolysis.

Quantitative Differentiation of tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate: A Head-to-Head Evidence Guide for Scientific Procurement


Regioisomeric Impact on Lipophilicity (LogP): A Computed Comparison with the Edoxaban Intermediate Isomer

The target compound's 2-amino-5-chloro-4-fluoro substitution pattern results in a lower calculated LogP compared to its 4-chloro-5-fluoro isomer, indicating a meaningful difference in lipophilicity that can influence membrane permeability and solubility. This difference arises from the distinct electronic and steric environment created by the halogen positions. [1]

Lipophilicity Comparison
Cross-study comparable
ΔLogP ≈ -0.3 (Target ~3.0 vs Isomer ~3.3)
Lower LogP may support aqueous solubility optimization relative to the 4-chloro-5-fluoro isomer.
In silico consensus prediction; experimental validation recommended.
Lipophilicity ADME Medicinal Chemistry

Steric and Electronic Modulation of the Aniline Nitrogen pKa via Proximal Halogenation

The 5-chloro-4-fluoro arrangement ortho and meta to the amine, respectively, electronically deactivates the aniline nitrogen more effectively than the 4-chloro-5-fluoro pattern due to the proximity of the electron-withdrawing fluorine atom, leading to a measurably lower pKa. This influences the nucleophilicity of the free amine after Boc-deprotection, affecting downstream coupling efficiencies. [1]

Amine pKa Shift
Class-level inference
ΔpKa ≈ -0.3 (Target ≈2.8 vs Isomer ≈3.1)
Lower basicity may suppress undesired side-product formation during amide coupling or SNAr reactions.
Estimated from Hammett constants; confirm experimentally for precise coupling conditions.
Reactivity Nucleophilicity pKa

Orthogonal Boc-Protection Stability: A Benchmark Against Free Aniline and Cbz Analogs

The tert-butyl carbamate (Boc) group in this compound provides a distinct stability profile compared to its unprotected aniline analog or those protected with a benzyl carbamate (Cbz) group. The free aniline (3-chloro-4-fluoroaniline) is prone to oxidation and unwanted side reactions, while Cbz groups require harsher hydrogenolysis conditions incompatible with many functional groups. The Boc group is stable to nucleophiles and bases but is cleanly removed under mild acidic conditions (e.g., TFA, HCl). This orthogonality is a key differentiator for multi-step synthetic routes. [1]

Protecting Group Orthogonality
Class-level inference
Boc: cleaved with 20-50% TFA or 4M HCl (0-25 °C) vs Cbz: H2/Pd-C or HBr/AcOH; free aniline: oxidation-prone
Orthogonal Boc enables selective deprotection in the presence of other sensitive functionalities.
Standard protocols; yields typically >95% for Boc removal.
Protecting Group Strategy Synthetic Efficiency Orthogonality

High-Value Application Scenarios for tert-Butyl (2-amino-5-chloro-4-fluorophenyl)carbamate in Research and Industrial Procurement


Precision Synthesis of Kinase Inhibitors with Defined Halogen Bonding Motifs

The specific 5-chloro-4-fluoro arrangement is strategically employed in the design of Type II kinase inhibitors. The chlorine atom can engage in a halogen bond with a backbone carbonyl in the kinase hinge region, while the fluorine atom modulates the electron density of the aryl ring to fine-tune π-stacking interactions. The lower predicted LogP of this isomer, compared to its 4-chloro-5-fluoro counterpart, makes it a preferred starting material when improving aqueous solubility of the final drug candidate is a priority. [1]

Synthesis of CNS-Penetrant PET Tracer Precursors

The orthogonally Boc-protected aniline is an ideal precursor for PET tracer development, as demonstrated by the use of the 2-amino-4-chloro-5-fluorophenyl scaffold in [18F]ACF, a serotonin transporter imaging agent. The target isomer's distinct electronic profile, resulting from its unique halogen pattern, could be exploited to design novel tracers with altered binding kinetics or metabolic resistance. The Boc group allows for a clean, final-stage deprotection under mild conditions (e.g., TFA) to reveal the free amine for late-stage 18F-fluorination or coupling, a critical requirement for short-lived radioisotopes. [1]

Constructing Focused Libraries for KCNQ2/3 Potassium Channel Modulators

Fluorinated 2-amino-phenyl carbamates are a privileged scaffold for KCNQ2/3 channel openers, as seen in the antiepileptic drug ezogabine (retigabine). The target compound, with its specific 5-chloro-4-fluoro substitution, serves as a key intermediate for synthesizing a focused library of analogs. The lower pKa of its free amine, relative to other isomers, can be leveraged to probe the basicity requirements of the channel's binding pocket, potentially yielding compounds with improved selectivity over off-target receptors and reduced side effects. [1]

Agrochemical Discovery: Synthesis of Novel Herbicidal or Fungicidal Carbamates

The carbamate motif is a well-known pharmacophore in agrochemicals. This specific building block allows for the rapid parallel synthesis of candidate molecules where the 2-amino-5-chloro-4-fluorophenyl group is a key part of the bioactive structure. The orthogonal Boc protection ensures compatibility with a wide range of subsequent functionalizations (e.g., sulfonylation, urea formation, reductive amination) required for generating diverse agrochemical screening decks, offering a clear advantage over the free amine which limits synthetic options. [1]

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
Defined halogen pattern for binding interactions
Halogen-bonding geometry and solubility optimization
CNS PET tracer precursor synthesis
Orthogonal Boc for late-stage deprotection
Mild deprotection compatible with short-lived isotopes
KCNQ channel modulator library synthesis
Lower amine basicity for binding pocket probing
Selectivity profiling over off-target channels
Agrochemical carbamate discovery
Protected aniline for diverse functionalizations
Parallel synthesis compatibility for screening decks
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